molecular formula C19H18Cl2N2O4S B13807739 3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid

3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13807739
M. Wt: 441.3 g/mol
InChI Key: NVQSRXMEMJDVGI-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H18Cl2N2O4S. This compound is characterized by the presence of dichlorobenzoic acid and phenoxyacetyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of dichlorobenzoic acid and phenoxyacetyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18Cl2N2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

3,5-dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H18Cl2N2O4S/c1-10(2)11-3-5-13(6-4-11)27-9-16(24)22-19(28)23-17-14(18(25)26)7-12(20)8-15(17)21/h3-8,10H,9H2,1-2H3,(H,25,26)(H2,22,23,24,28)

InChI Key

NVQSRXMEMJDVGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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